Malonate de monophényle

Vue d'ensemble

Description

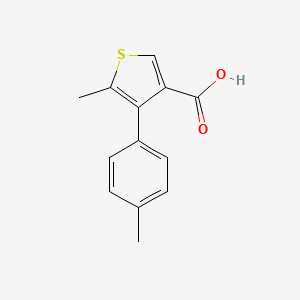

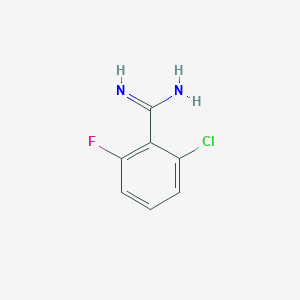

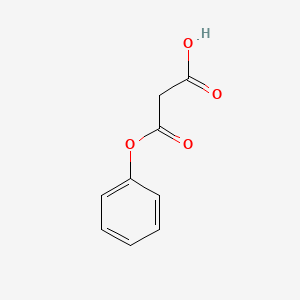

Monophenyl malonate is a chemical compound with the molecular formula C9H8O4 . It is also known by other names such as 3-OXO-3-PHENOXYPROPANOIC ACID and Propanedioic acid, 1-phenyl ester .

Synthesis Analysis

Monophenyl malonate can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and Phenol . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters . A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase .

Molecular Structure Analysis

The molecular structure of Monophenyl malonate consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .

Chemical Reactions Analysis

Monophenyl malonate can be involved in various chemical reactions. For instance, it can be used in the selective monohydrolysis of symmetric diesters . Another study reported the use of a new metabolic pathway to increase the malonyl-CoA concentration as a limiting metabolite in E. coli .

Physical And Chemical Properties Analysis

Monophenyl malonate has a melting point of 71-73 °C and a boiling point of 352.9±25.0 °C (Predicted). Its density is predicted to be 1.303±0.06 g/cm3 .

Applications De Recherche Scientifique

Biochimie : Inhibiteur de la déshydrogénase succinique

Le malonate de monophényle est connu pour agir comme un inhibiteur compétitif de la déshydrogénase succinique, une enzyme qui joue un rôle crucial dans le cycle de l'acide citrique. Cette inhibition peut être utilisée pour étudier les voies métaboliques et les effets du blocage de cette enzyme critique dans divers systèmes biologiques .

Biologie moléculaire : Études de la régulation des gènes

Le métabolisme des malonates, y compris le this compound, implique diverses enzymes dont les gènes peuvent être isolés et étudiés. Cela permet aux chercheurs d'explorer la régulation et l'expression des gènes liés au métabolisme du malonate, qui est essentiel dans le métabolisme azoté symbiotique, en particulier chez les légumineuses .

Physiologie : Recherche sur le développement du cerveau

Le this compound se trouve naturellement dans le cerveau en développement du rat, ce qui suggère qu'il peut jouer un rôle important dans le développement du cerveau. La recherche sur sa fonction et son métabolisme peut fournir des informations sur les processus de croissance et de développement neurologiques .

Application industrielle : Production d'antibiotiques

Les gènes liés au métabolisme du malonate ont été utilisés pour créer des souches industrielles de Streptomyces pour la production d'antibiotiques. Cette application démontre le potentiel du this compound à contribuer au développement de nouveaux produits pharmaceutiques .

Science des polymères : Synthèse de polyesters de malonate

Le this compound peut être utilisé dans la synthèse enzymatique de polyesters de malonate. Ces polyesters ont des applications potentielles comme matériaux chélateurs de métaux, offrant une alternative plus verte aux polymères traditionnels utilisés dans diverses industries .

Science environnementale : Extraction d'ions métalliques

Les polyesters de malonate synthétisés à partir du this compound ont été évalués pour leur capacité à extraire les ions métalliques des flux aqueux. Cette application est particulièrement pertinente dans le domaine du nettoyage environnemental et du recyclage des métaux précieux .

Safety and Hazards

Orientations Futures

Future research could focus on designing novel and specific metabolic pathways for desired chemicals . For instance, a novel biological pathway for producing malonic acid from renewable resources has been proposed . This could potentially lead to more efficient methods for the synthesis of Monophenyl malonate and similar compounds.

Mécanisme D'action

Target of Action

Monophenyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, both of which are vital for energy production in cells .

Mode of Action

Monophenyl malonate acts as a competitive inhibitor of succinate dehydrogenase . Due to its structural similarity to succinate, it competes with succinate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by monophenyl malonate is the tricarboxylic acid cycle (also known as the Krebs cycle or citric acid cycle) . By inhibiting succinate dehydrogenase, monophenyl malonate disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a decrease in the production of ATP, NADH, and FADH2, which are essential for various cellular processes .

Pharmacokinetics

Malonic acid is known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of monophenyl malonate would depend on factors such as its absorption rate, metabolic stability, and rate of excretion .

Result of Action

The inhibition of succinate dehydrogenase by monophenyl malonate leads to a decrease in ATP production, which can result in cellular energy deficiency . Additionally, it can cause the mitochondrial electric potential to rapidly depolarize, leading to organelle swelling . It also accelerates the production of reactive oxygen species (ROS) in the mitochondria, depleting ROS scavenger systems like GSH and NAD(P)H levels . This can lead to oxidative stress and potentially trigger apoptosis, a form of programmed cell death .

Action Environment

The action, efficacy, and stability of monophenyl malonate can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature can also affect the rate of metabolic reactions involving the compound . Furthermore, the presence of other substances (e.g., food, drugs) in the body can potentially interact with monophenyl malonate, affecting its pharmacokinetics and pharmacodynamics .

Analyse Biochimique

Biochemical Properties

Monophenyl malonate plays a role in biochemical reactions, particularly as it relates to the metabolism of malonate . It interacts with enzymes such as succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . The interaction between Monophenyl malonate and these enzymes is competitive, indicating that Monophenyl malonate may bind to the active sites of these enzymes, thereby influencing their activity .

Cellular Effects

Monophenyl malonate has been shown to have significant effects on various types of cells and cellular processes . For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, Monophenyl malonate has been found to promote adult cardiomyocyte proliferation and revascularization .

Molecular Mechanism

The molecular mechanism of Monophenyl malonate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Monophenyl malonate is known to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This inhibition occurs through a competitive mechanism, where Monophenyl malonate binds to the active site of the enzyme, preventing its normal substrate from binding .

Temporal Effects in Laboratory Settings

The effects of Monophenyl malonate change over time in laboratory settings . Studies have shown that Monophenyl malonate exhibits stability and does not degrade rapidly . Furthermore, long-term effects on cellular function have been observed in in vitro or in vivo studies, such as its impact on cardiomyocyte proliferation and revascularization .

Dosage Effects in Animal Models

The effects of Monophenyl malonate vary with different dosages in animal models . Studies have shown that at certain dosages, Monophenyl malonate can promote cardiomyocyte proliferation and heart regeneration

Metabolic Pathways

This pathway involves several enzymes and cofactors, and Monophenyl malonate’s role in this pathway could influence metabolic flux or metabolite levels .

Transport and Distribution

Monophenyl malonate is transported and distributed within cells and tissues . Studies suggest that the transport of Monophenyl malonate is concentration, pH, and temperature-dependent . It is proposed that a common route exists for both inorganic anions and organic dianions, namely the anion-exchange Band 3 protein .

Subcellular Localization

Current knowledge suggests that RNA molecules, which may interact with Monophenyl malonate, can be localized to various subcellular compartments, including the cytoplasm, nucleus, endoplasmic reticulum, and ribosomes

Propriétés

IUPAC Name |

3-oxo-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCRIFDLUQGBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189291 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35756-54-8 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035756548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)